N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride is a chemical compound with the molecular formula C11H16N4O·HCl It is known for its unique structure, which includes a morpholine ring attached to a phenyl group, further linked to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride typically involves the reaction of 4-aminophenylmorpholine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted derivatives where the guanidine group is replaced by other functional groups.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-yl)phenyl]guanidine
- 4-(morpholin-4-yl)phenylguanidine
- N-(4-morpholinophenyl)guanidine
Uniqueness
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride is unique due to its specific structure, which combines the properties of a morpholine ring and a guanidine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15;/h1-4H,5-8H2,(H4,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMKIFHMZFQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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